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4-Amino-5H-indeno[1,2-b]pyridin-5-ol

Cat. No.: B11901181
M. Wt: 198.22 g/mol
InChI Key: BDFKQVMXOMERCZ-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Systems in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, form the bedrock of modern medicinal chemistry and chemical biology. google.com The most prevalent heteroatoms are nitrogen, oxygen, and sulfur. google.com These systems are integral to a vast array of biological molecules, including nucleic acids (DNA and RNA), vitamins, and hormones, underscoring their fundamental role in the chemistry of life. mdpi.comnih.gov The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. semanticscholar.org This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. semanticscholar.org

The significance of heterocycles is further highlighted by the fact that a substantial majority of FDA-approved drugs contain at least one heterocyclic ring. nih.gov Their scaffolds are often considered "privileged structures" due to their ability to interact with a wide range of biological targets. semanticscholar.org The development of novel synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, enabling the creation of diverse libraries for drug discovery programs. semanticscholar.orgnih.gov

Significance of the Indeno[1,2-b]pyridine Core in Organic Synthesis and Biological Applications

Within the vast family of heterocyclic compounds, the indeno[1,2-b]pyridine core represents a class of fused heterocyclic systems that has garnered considerable attention from organic and medicinal chemists. This tricyclic framework, which consists of an indene (B144670) nucleus fused to a pyridine (B92270) ring, is present in a number of natural products and synthetically derived molecules with interesting biological activities.

Derivatives of the indeno[1,2-b]pyridine scaffold have been reported to exhibit a range of biological effects, including potential anticancer and antimetastatic properties. nih.gov For instance, certain 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives have demonstrated significant antiproliferative activity against human prostate cancer cell lines. nih.gov Other studies have explored the potential of indeno[1,2-b]pyridinol derivatives as catalytic inhibitors of topoisomerase IIα, an important target in cancer therapy, by binding to the minor groove of DNA. google.com The synthetic accessibility of the indeno[1,2-b]pyridine core, often through multicomponent reactions, makes it an attractive scaffold for the development of novel therapeutic agents. nih.gov

Contextualization of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol within Indeno[1,2-b]pyridine Chemistry

The specific compound, this compound, is a derivative of the indeno[1,2-b]pyridine family. It features two key functional groups: an amino group at the 4-position of the pyridine ring and a hydroxyl group at the 5-position of the indene ring. While specific research on this exact molecule is limited in publicly available literature, its structure suggests potential areas of scientific interest.

The synthesis of related amino-substituted pyridines and indeno[1,2-b]pyridine derivatives has been documented. For example, a recent 2024 study detailed the synthesis of indenopyrazole, indenoazine, and indenothiophene derivatives starting from indan-1,3-dione, a potential precursor for the indeno[1,2-b]pyridine system. nih.gov Specifically, the reaction of indan-1,3-dione with 2-aminopyridine (B139424) has been shown to produce 3-(pyridin-2-ylamino)-1H-inden-1-one. nih.gov This suggests a potential synthetic route towards amino-substituted indeno[1,2-b]pyridines.

Furthermore, the presence of the amino group, a key functional group in many biologically active molecules, and the hydroxyl group, which can participate in hydrogen bonding, suggests that this compound could be a valuable subject for further investigation in medicinal chemistry. The parent structure, 5H-indeno[1,2-b]pyridin-5-ol, is a known compound, providing a foundation for the synthesis of its amino-substituted derivatives.

While detailed research findings on this compound are not extensively reported, its structural relationship to biologically active indeno[1,2-b]pyridine derivatives warrants its consideration as a target for future synthesis and biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B11901181 4-Amino-5H-indeno[1,2-b]pyridin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-amino-5H-indeno[1,2-b]pyridin-5-ol

InChI

InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14)

InChI Key

BDFKQVMXOMERCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5h Indeno 1,2 B Pyridin 5 Ol and Analogs

Cyclization Reactions for Indeno[1,2-b]pyridine Core Formation

The creation of the fused pyridine-indene ring system is a critical step in the synthesis of these compounds. Various cyclization strategies have been developed to form this core structure, often involving the formation of the pyridine (B92270) ring onto a pre-existing indane or indenone moiety.

The choice of precursors and reaction conditions is crucial for the successful synthesis of the indeno[1,2-b]pyridine core. A common approach involves the condensation of 1,3-indandione (B147059) with various nitrogen-containing reagents.

One established method utilizes a one-pot, four-component condensation reaction. grafiati.com This reaction brings together 1,3-indandione, an aromatic aldehyde, an active methylene (B1212753) compound like acetophenone (B1666503) or propiophenone, and ammonium (B1175870) acetate (B1210297). grafiati.com The reaction is typically conducted under solvent-free conditions at elevated temperatures (e.g., 80 °C), often employing a heterogeneous acid catalyst to facilitate the cyclization. grafiati.com

Another powerful strategy is the cascade cyclization and Friedel–Crafts reaction. acs.orgnih.gov This method has been used to synthesize the tetrahydro-1H-indeno[1,2-b]pyridine framework from precursors such as 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and various aldehydes. acs.orgnih.gov This approach is valued for its mild conditions and tolerance of a wide array of functional groups. acs.org

Brønsted-acid-mediated cycloisomerization represents another route, demonstrating the versatility of acid catalysis in constructing complex heterocyclic systems. researchgate.net

Table 1: Precursors and Conditions for Indeno[1,2-b]pyridine Core Synthesis

Method Precursors Key Reagents/Catalysts Conditions Ref
Four-Component Condensation 1,3-Indandione, Aromatic Aldehyde, Acetophenone, Ammonium Acetate Heterogeneous Acid Catalyst (e.g., Fe₃O₄@SiO₂@Pr-SO₃H) Solvent-free, 80 °C grafiati.com
Cascade Cyclization Alkyne Tosylamides, Aryl Aldehydes Not specified Mild conditions acs.orgnih.gov
Pyrilium Salt Formation Hetaryl Acetic Acids, Acetic Anhydride, Ammonia 70% HClO₄, then NH₃ Not specified researchgate.net
Acid-Mediated Cycloisomerization Diaryl-substituted pyridine precursors Brønsted Acid (e.g., MsOH) High Temperature (e.g., 120 °C) researchgate.net

Functional Group Modification Approaches

Once the core indeno[1,2-b]pyridine skeleton is formed, subsequent reactions are required to introduce the specific functional groups of the target molecule, namely the amino group at position 4 and the hydroxyl group at position 5.

The synthesis of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol would logically proceed from a precursor such as 5H-indeno[1,2-b]pyridin-5-one, also known as 4-azafluoren-9-one. nih.gov The introduction of the required functional groups can be achieved through standard transformations.

The hydroxyl group at the 5-position can be generated by the reduction of the ketone functionality in the 5H-indeno[1,2-b]pyridin-5-one precursor. Standard reducing agents like sodium borohydride (B1222165) are suitable for this conversion. researchgate.net

The amino group at the 4-position (on the pyridine ring) is typically introduced via a nitration-reduction sequence. The pyridine ring is first nitrated to install a nitro group at the desired position. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using a Platinum catalyst), yields the target amino group. google.com This two-step process is a well-established method for installing amino groups onto heterocyclic rings. google.comgoogle.com

Functionalization of existing amino and hydroxyl groups on related scaffolds has been shown to modulate biological activity, though such modifications can lead to a loss of agonist potency in some receptor systems. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most of the atoms from the reactants. nih.gov This approach offers significant advantages in terms of time, energy, and resource savings, making it an attractive method for generating molecular diversity. erciyes.edu.tr

One-pot syntheses are a hallmark of MCRs, where intermediates are not isolated, streamlining the experimental process. Several one-pot protocols have been developed for the synthesis of indenopyridine analogs and other related fused pyridine systems.

For instance, an effective one-pot strategy has been developed for 4-arylpyrazolo[3,4-b]pyridin-6-ones, which involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment in a superbasic medium (t-BuOK/DMSO) to yield the final product. beilstein-journals.orgnih.gov Similarly, the synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives has been accomplished through a one-pot, three-component reaction involving 1,1-bis(methylthio)-2-nitroethene, diamines, and 1,3-indandione, promoted by malononitrile (B47326) and an acid catalyst. nih.gov

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a four-component reaction promoted by ammonium chloride, showcasing the utility of simple salts to facilitate complex transformations. researchgate.net These examples highlight the power of one-pot MCRs to rapidly assemble complex heterocyclic scaffolds from simple, readily available starting materials. researchgate.netmdpi.com

Table 2: Examples of One-Pot Syntheses for Related Heterocycles

Target Scaffold Components Key Reagents/Conditions Ref
4-Arylpyrazolo[3,4-b]pyridin-6-ones 5-Aminopyrazoles, Azlactones Solvent-free, then t-BuOK/DMSO at 150 °C nih.gov
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] 1,1-Bis(methylthio)-2-nitroethene, Diamines, 1,3-Indandione p-TSA, Malononitrile, Ethanol, Reflux nih.gov
Pyrrolo[3,4-b]pyridin-5-ones Aldehyde, Amine, α-Isocyanoacetamide, α,β-Unsaturated Acyl Chloride Ammonium Chloride, Toluene researchgate.net
Indeno[1,2-b]pyridine derivatives 1,3-Indandione, Aromatic Aldehyde, Acetophenone, Ammonium Acetate Fe₃O₄@SiO₂@Pr-SO₃H, Solvent-free, 80 °C grafiati.com

The development of catalyst-free reactions is a significant goal in green chemistry, as it reduces costs and environmental impact by eliminating the need for, and subsequent removal of, a catalyst.

Solvent- and catalyst-free methods have been successfully applied to the synthesis of related heterocyclic systems. For example, imidazo[1,2-a]pyridines have been synthesized in excellent yields by condensing 2-aminopyridines with α-bromoketones under microwave irradiation or using a simple grindstone procedure at room temperature. researchgate.net Another approach involves conducting MCRs under solvent- and catalyst-free conditions in an oven at elevated temperatures to produce gramine (B1672134) derivatives. erciyes.edu.tr

Furthermore, the synthesis of various N-hetaryl carbamates has been achieved through a catalyst-free reaction between N-hetaryl ureas and alcohols, proceeding through an intermediate isocyanate. nih.gov These methodologies demonstrate the potential for creating complex molecules like indenopyridine derivatives through more environmentally benign and economically favorable processes. nih.gov

Reactivity and Derivatization of 4 Amino 5h Indeno 1,2 B Pyridin 5 Ol

Reactions Involving the Amino Group

Nucleophilic Substitution Reactions

The amino group is expected to undergo nucleophilic substitution reactions, although direct displacement of the amino group itself would be challenging under normal conditions. More likely, derivatization would proceed through reactions typical for aromatic amines. For instance, diazotization of the amino group using nitrous acid (HNO₂) would form a diazonium salt. This intermediate could then be subjected to a variety of nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 4-position.

Table 1: Plausible Nucleophilic Substitution Reactions via Diazonium Salt Intermediate

ReagentProduct Functional Group
CuCl/HClChloro
CuBr/HBrBromo
CuCN/KCNCyano
H₂O/H⁺Hydroxyl
KIIodo

It is important to note that the stability and reactivity of the diazonium salt of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol have not been experimentally determined.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 5-position, being a secondary alcohol on a five-membered ring, is another primary site for derivatization.

Esterification and Ether Formation

Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, would likely convert the hydroxyl group to its corresponding ester. Similarly, ether formation could be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Table 2: Potential Esterification and Etherification Reactions

ReagentReaction TypeProduct Type
Acetyl chlorideEsterificationAcetate (B1210297) ester
Acetic anhydrideEsterificationAcetate ester
Benzoyl chlorideEsterificationBenzoate ester
NaH, then CH₃IEtherificationMethyl ether
K₂CO₃, then CH₃CH₂BrEtherificationEthyl ether

Oxidation Reactions

Oxidation of the secondary alcohol at the 5-position is expected to yield the corresponding ketone, 4-amino-5H-indeno[1,2-b]pyridin-5-one. A variety of oxidizing agents could potentially be employed for this transformation.

Table 3: Potential Oxidizing Agents for the Conversion to 4-Amino-5H-indeno[1,2-b]pyridin-5-one

Oxidizing AgentCommon Name/Abbreviation
Pyridinium chlorochromatePCC
Pyridinium dichromatePDC
Manganese dioxideMnO₂
Swern oxidation conditions(COCl)₂, DMSO, Et₃N
Dess-Martin periodinaneDMP

The choice of oxidant would be crucial to avoid over-oxidation or reaction with the amino group. Mild reagents like MnO₂ or Dess-Martin periodinane might be preferred.

Intramolecular Rearrangements (e.g., Aza-Semipinacol Rearrangement)

The structure of this compound, containing a hydroxyl group adjacent to a potential migrating group within a fused ring system, suggests the possibility of intramolecular rearrangements. One such plausible transformation is the aza-semipinacol rearrangement.

This type of rearrangement typically occurs under acidic conditions, where protonation of the hydroxyl group facilitates its departure as a water molecule, generating a carbocation. Subsequent migration of an adjacent group to the carbocationic center would lead to a rearranged product. In the context of this compound, the migration of the pyridine (B92270) ring could potentially lead to a spirocyclic or ring-expanded product. However, no specific studies on the aza-semipinacol rearrangement of this compound have been reported. The propensity for such a rearrangement would be highly dependent on the stability of the intermediate carbocation and the migratory aptitude of the pyridine ring in this specific structural framework.

Derivatization Strategies for Structural Modification

The presence of two distinct functional groups, the amino and hydroxyl moieties, allows for a range of derivatization strategies to systematically modify the structure of this compound.

Selective protection of one functional group would be a key strategy to allow for the independent modification of the other. For example, the amino group could be protected as an amide or a carbamate, allowing for reactions to be carried out on the hydroxyl group. Conversely, the hydroxyl group could be protected as a silyl (B83357) ether or another suitable protecting group to enable selective reactions at the amino group.

A combinatorial approach, where various derivatives of both the amino and hydroxyl groups are synthesized, could generate a library of compounds for further study. The reactivity data from these derivatization studies would be invaluable for understanding the chemical properties of this heterocyclic system and for the design of new molecules with potential applications in medicinal chemistry or materials science.

Halogenation and Hydroxylation Approaches for Indenopyridinols

The introduction of halogen and hydroxyl groups onto the this compound core is a key strategy for modulating its electronic properties and providing handles for further functionalization. The presence of the activating amino group and the pyridine nitrogen significantly influences the regioselectivity of these electrophilic substitution reactions.

Halogenation of aromatic and heteroaromatic systems is a fundamental transformation in organic synthesis. For pyridine derivatives, direct halogenation can be challenging due to the deactivating effect of the nitrogen atom. However, the presence of the activating amino group in this compound is expected to facilitate electrophilic halogenation. A potential strategy for the selective halogenation of pyridines involves the formation of Zincke imine intermediates. This method transforms the electron-deficient pyridine into a series of polarized alkenes that readily react with N-halosuccinimides, offering a pathway to 3-halopyridine derivatives. While this has been demonstrated on simpler pyridine systems, its application to the more complex indenopyridinol scaffold requires further investigation.

Enzymatic halogenation offers a highly selective alternative to traditional chemical methods. Halogenase enzymes, such as those found in various biosynthetic pathways, can catalyze the regioselective halogenation of unactivated C-H bonds, including those on amino acid-based substrates. researchgate.netescholarship.org This approach could potentially be engineered for the specific halogenation of the indenopyridinol core, offering a green and efficient synthetic route.

Hydroxylation of the indenopyridinol scaffold, beyond the existing C5-hydroxyl group, can be achieved through various methods. Chemical hydroxylation of amino-substituted aromatic compounds can be challenging due to potential side reactions. However, enzymatic hydroxylation, catalyzed by hydroxylases, presents a powerful tool for the regioselective introduction of hydroxyl groups. mdpi.comnih.govnih.gov These enzymes, often dependent on cofactors like 2-oxoglutarate, have been shown to hydroxylate a variety of amino acid and protein substrates. mdpi.comnih.govnih.gov The application of such enzymes to the this compound molecule could lead to novel poly-hydroxylated derivatives.

Reaction Reagent/Catalyst Potential Outcome Reference
HalogenationN-Halosuccinimide (NBS, NCS) via Zincke imineSelective halogenation at the pyridine ring
Enzymatic HalogenationHalogenase EnzymesRegiospecific halogenation of C-H bonds researchgate.netescholarship.org
Enzymatic HydroxylationHydroxylase EnzymesRegioselective introduction of hydroxyl groups mdpi.comnih.govnih.gov

Introduction of Heteroaromatic Moieties

The incorporation of additional heteroaromatic rings onto the this compound framework is a key strategy for expanding its chemical diversity and exploring its potential as a scaffold for bioactive molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic systems.

To utilize these cross-coupling reactions, the indenopyridinol scaffold must first be functionalized with a suitable handle, typically a halogen atom (e.g., bromine or iodine). As discussed in the previous section, selective halogenation of the pyridine ring can provide the necessary precursor for these reactions.

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. mdpi.comgoogle.com The coupling of a halogenated this compound with various heteroaryl boronic acids could lead to a diverse array of novel derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities, especially with nitrogen-containing heterocycles which can sometimes inhibit the catalyst.

The Stille cross-coupling reaction utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. beilstein-journals.org While organostannanes are often more reactive than the corresponding boronic acids, their toxicity is a significant drawback. Nevertheless, the Stille reaction remains a valuable tool for the synthesis of complex molecules where other cross-coupling methods may fail.

The synthesis of various heteroaromatic-substituted pyridines and other heterocyclic systems has been successfully achieved using these palladium-catalyzed methods, demonstrating their broad applicability. The extension of these methodologies to the this compound platform holds significant promise for the generation of new chemical entities with potentially interesting biological or material properties.

Reaction Coupling Partner Catalyst System Potential Product Reference
Suzuki-Miyaura CouplingHeteroaryl boronic acid/esterPalladium catalyst (e.g., Pd(PPh3)4) + BaseHeteroaryl-substituted this compound mdpi.comgoogle.com
Stille CouplingHeteroaryl stannanePalladium catalyst (e.g., Pd(PPh3)4)Heteroaryl-substituted this compound beilstein-journals.org

Mechanistic Studies in Vitro of 4 Amino 5h Indeno 1,2 B Pyridin 5 Ol and Derivatives

Molecular Mechanisms of Action of Indenopyridine Derivatives

While direct studies on 4-Amino-5H-indeno[1,2-b]pyridin-5-ol are scarce, research on its derivatives has elucidated several key molecular mechanisms, primarily centered around the inhibition of DNA topoisomerases and direct interactions with DNA. These findings offer a foundational understanding of the potential activities of the parent compound.

Targeting DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for cancer chemotherapy. Derivatives of this compound have been shown to inhibit both major types of topoisomerases.

Information specifically detailing the inhibition of Topoisomerase I by this compound is not prominently featured in the reviewed literature. However, the broader class of indenopyridines is recognized for its topoisomerase inhibitory potential.

A significant body of research points to the potent inhibitory effects of indenopyridine derivatives on Topoisomerase IIα. One such derivative, identified as AK-I-191, has been characterized as a catalytic inhibitor of this enzyme. nih.gov Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, leading to DNA damage, catalytic inhibitors prevent the enzyme from performing its function without inducing this toxic intermediate. nih.gov This mode of action is considered a promising strategy for developing anticancer agents with potentially reduced side effects. nih.gov Studies on a series of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols also demonstrated strong Topoisomerase IIα inhibition.

DNA Interaction Modes

The anticancer activity of these compounds is not solely reliant on enzyme inhibition; direct interaction with the DNA molecule also plays a crucial role in their mechanism of action.

Molecular docking studies and experimental analyses have revealed that certain derivatives of this compound, such as AK-I-191, act as DNA minor groove binders. nih.gov The structure of these compounds allows them to fit into the minor groove of the DNA double helix, leading to the disruption of DNA-protein interactions and subsequent cellular processes. nih.gov

In addition to minor groove binding, some indenopyridine derivatives have been found to exert their effects through DNA intercalation. This mechanism involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA helix. This distortion of the DNA structure can interfere with replication and transcription, ultimately leading to cell death.

Enzyme Inhibition Beyond Topoisomerases

The inhibitory activity of indenopyridine derivatives extends to critical enzyme families involved in cell signaling and physiological regulation, including BRAF kinase and carbonic anhydrases.

BRAF Kinase Inhibition

Derivatives of the 5H-indeno[1,2-b]pyridine scaffold have been identified as potential inhibitors of BRAF kinase, a key enzyme in the MAPK signaling pathway that is frequently mutated in various cancers. researchgate.netresearchgate.net The mechanism of action for some of these compounds is attributed to the inhibition of the BRAF V600E mutant, a common driver of melanoma and other malignancies. researchgate.net

Molecular docking studies have provided insights into the binding interactions. For instance, one pyrazole (B372694) derivative incorporating an indeno[1,2-b]pyridine scaffold demonstrated a strong binding affinity for BRAF V600E. nih.gov The model revealed that the indeno[1,2-b]pyridine portion fits securely within the kinase's binding pocket through arene-arene interactions with key amino acid residues like Trp531 and Phe583. nih.gov This interaction, combined with hydrogen bonds formed by other parts of the molecule, is believed to underpin the compound's inhibitory effect and its resulting anticancer activity. nih.gov The development of these compounds represents a strategy to create dual inhibitors, for example, targeting both Topoisomerase II and BRAF V600E. researchgate.net

Table 1: BRAF V600E Kinase Inhibition by an Indeno[1,2-b]pyridine-Containing Derivative

Compound IDTarget KinaseKey InteractionsSupporting Evidence
Compound 6 (a 1,3,4-triarylpyrazole with an indeno[1,2-b]pyridine moiety)BRAF V600EArene-arene interactions between the indeno[1,2-b]pyridine scaffold and Trp531/Phe583 residues.Molecular Docking Analysis nih.gov
Carbonic Anhydrase Inhibitory Properties

The pyridine (B92270) ring is a recognized pharmacophore that can interact with various enzymes, including carbonic anhydrases (CAs). researchgate.net Research into azafluorenones, specifically 2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones, has demonstrated that these derivatives possess carbonic anhydrase inhibitory properties alongside cytotoxic effects. acs.org CAs are a family of ubiquitous metalloenzymes crucial for processes like pH regulation and ion exchange. Their inhibition has therapeutic applications in various diseases. The exploration of indenopyridines as CA inhibitors highlights another dimension of their bioactivity. researchgate.net

Cellular Mechanisms (In Vitro)

In vitro studies on cancer cell lines have elucidated several cellular mechanisms through which indenopyridine derivatives exert their antiproliferative effects, primarily through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Induction of Apoptosis in Cancer Cell Lines

A significant mechanism of anticancer activity for indenopyridine derivatives is the induction of apoptosis. The derivative AK-I-191, an indeno[1,2-b]pyridinol, was shown to effectively induce apoptosis in the T47D breast cancer cell line. nih.gov Similarly, another derivative, P8-D6, triggered significant, dose-dependent apoptosis in INA-6 myeloma cells and was able to overcome the protective effects of bone marrow stromal cells. dntb.gov.ua Further studies on related compounds have also correlated their cytotoxic activity with the upregulation of pro-apoptotic molecules like caspases 3 and 9. sci-hub.se

Table 2: Apoptosis Induction by Indeno[1,2-b]pyridine Derivatives

CompoundCell LineObserved Effect
AK-I-191T47D (Breast Cancer)Induced apoptosis. nih.gov
P8-D6INA-6 (Myeloma)Induced significant time- and dose-dependent apoptosis. dntb.gov.ua

Cell Cycle Arrest in Cancer Cell Lines

In addition to inducing apoptosis, indenopyridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. The derivative AK-I-191 caused cell cycle arrest at the G0/G1 phase in T47D breast cancer cells. nih.gov Other research focusing on indeno[1,2-b]pyridin-5-one derivatives has linked their activity to the CDK2-AP1/CDK2/CyclinD1 pathway. researchgate.net Upregulation of the tumor suppressor CDK2-AP1 by these compounds led to cell cycle arrest in both the G0/G1 and G2/M phases, thereby inhibiting cell proliferation. researchgate.net This demonstrates that these compounds can halt cell division at multiple checkpoints.

Table 3: Cell Cycle Arrest Induced by Indeno[1,2-b]pyridine Derivatives

Compound/Derivative ClassCell LinePhase of ArrestAssociated Pathway
AK-I-191T47D (Breast Cancer)G0/G1Not specified
Indeno[1,2-b]pyridin-5-one derivativesBreast Cancer CellsG0/G1 and G2/MCDK2-AP1/CDK2/CyclinD1 researchgate.net

Antioxidant Activity in Biological Systems

Certain derivatives of indeno[1,2-b]pyridine have demonstrated notable antioxidant properties. A study focused on the synthesis of new derivatives from a 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile starting material revealed that the majority of the synthesized compounds were potent free radical scavengers. ekb.eg When tested using a DPPH assay, their antioxidant activity was found to be significant when compared to the standard antioxidant, ascorbic acid. ekb.eg A patent for related tetracyclic 1H-indeno(1,2-b) pyridine-2(5H)-one analogs also lists antioxidant effects among their potential uses, further supporting the capacity of this chemical scaffold to combat oxidative stress. google.com

Structure Activity Relationships Sar in in Vitro Biological Contexts

Impact of Substituents on Topoisomerase Inhibitory Activity

Topoisomerases are crucial enzymes in DNA replication and transcription, making them prime targets for anticancer drug development. The indenopyridine scaffold has been extensively studied for its potential to inhibit these enzymes.

The presence and position of hydroxyl (-OH) groups on the indenopyridine framework and its substituents are paramount for topoisomerase inhibition. The hydroxyl group at the 5-position of the core 5H-indeno[1,2-b]pyridin-5-ol structure is noted for its ability to form essential hydrogen bonds, which can enhance biological activity by 1.5 to 2-fold. smolecule.com

Studies on related 2,4-diaryl-5H-indeno[1,2-b]pyridines have further elucidated the importance of hydroxylation. The introduction of a hydroxyl group on the 2-phenyl ring is a key factor for potent topoisomerase I (Topo I) and Topoisomerase II (Topo II) inhibition. nih.gov The specific position of this hydroxyl group is critical; compounds featuring a hydroxyl group at the meta position of the 2-phenyl ring demonstrate a strong correlation between their chemical structure and their ability to inhibit both Topo I and Topo II. nih.gov Similarly, placing a hydroxyl group at either the meta or para position on the 2- or 4-phenyl rings leads to enhanced inhibitory activity against both types of topoisomerases. nih.gov

Table 1: Effect of Hydroxyl Group Position on Topoisomerase Inhibition Data synthesized from multiple studies on indenopyridine derivatives.

Position of Hydroxyl GroupImpact on Topo I ActivityImpact on Topo II ActivityReference
5-position (core)EnhancementEnhancement smolecule.com
meta on 2-phenyl ringStrong InhibitionStrong Inhibition nih.gov
meta or para on 2- or 4-phenyl ringsEnhanced InhibitionEnhanced Inhibition nih.gov

This demonstrates that minor changes in the position of functional groups can significantly alter the biological activity profile of these compounds. nih.gov

The nature of the substituent groups at the 2- and 4-positions of the indenopyridine ring system plays a significant role in modulating topoisomerase inhibitory activity. Research has shown that combining a hydroxylated 2-phenyl ring with specific heteroaryl moieties at the 4-position results in potent dual inhibitors of Topo I and Topo II. nih.gov Specifically, compounds bearing a furyl or thienyl group at the 4-position exhibited strong inhibitory effects, with activities observed in the low micromolar range. nih.gov This suggests that the electronic properties and spatial arrangement of these five-membered aromatic rings are conducive to binding with the topoisomerase-DNA complex.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of indenopyridine derivatives, the effect of halogenation is highly dependent on the specific halogen and its position.

Studies on fluorinated 2,4-diphenyl indenopyridinols revealed that the presence of an ortho- or para-fluorophenyl group at the 4-position of the indenopyridinol ring led to strong Topoisomerase IIα (Topo IIα) inhibition. nih.gov

Conversely, the introduction of a chlorine atom onto a furyl or thienyl ring at the 4-position generally resulted in a decrease in both Topo I and Topo II inhibitory activity. nih.gov This highlights that not all halogen substitutions are beneficial for this specific biological activity and that electronic and steric effects must be carefully considered. For other related heterocyclic scaffolds, the introduction of bromine has been shown to significantly increase inhibitory activity against other enzymes, underscoring the nuanced role of different halogens in modulating bioactivity. mdpi.com

Correlation between Structure and Anti-proliferative Activity in Cell Lines

The ability of indenopyridine derivatives to inhibit topoisomerases often translates into cytotoxic effects against cancer cell lines. The SAR for anti-proliferative activity, however, can sometimes diverge from that of enzyme inhibition.

A strong correlation has been observed between the dual inhibition of Topo I and II and cytotoxicity. nih.gov For instance, compounds with a hydroxyl group at the meta position of the 2-phenyl ring, combined with a furanyl or thienyl group at the 4-position, showed a direct relationship between their enzyme inhibitory potency and their cytotoxicity against various human cancer cell lines. nih.gov

The influence of halogenation on anti-proliferative activity presents a more complex picture. While chlorine substitution on the heteroaryl ring at the 4-position was found to reduce topoisomerase inhibition, it paradoxically improved cytotoxicity against cell lines such as HCT15 (colon), T47D (breast), and HeLa (cervical). nih.gov This suggests that the chlorinated compounds may possess additional mechanisms of action beyond topoisomerase inhibition or that their cellular uptake and distribution are favorably altered.

Furthermore, studies on fluorinated derivatives showed that compounds with ortho- and meta-fluorophenyl substitutions exhibited strong anti-proliferative activity against the DU145 prostate cancer cell line. nih.gov One specific compound, featuring an ortho-phenolic group and an ortho-fluorophenyl group, was particularly potent against the T47D breast cancer cell line with an IC₅₀ value of 0.82 μM. nih.gov

Table 2: Summary of Substituent Effects on Anti-proliferative Activity

Substituent/ModificationPositionEffect on CytotoxicityCancer Cell Line(s)Reference
meta-OH + Furyl/Thienyl2-phenyl & 4-positionCorrelates with Topo InhibitionVarious nih.gov
Chlorine4-heteroaryl ringImprovedHCT15, T47D, HeLa nih.gov
ortho/meta-Fluorophenyl4-positionStrong ActivityDU145 nih.gov
ortho-OH + ortho-Fluorophenyl2-phenyl & 4-positionHigh Potency (IC₅₀ = 0.82 μM)T47D nih.gov

Stereochemical Considerations in SAR

Stereochemistry can play a critical role in the biological activity of therapeutic agents, as different stereoisomers of a chiral molecule can exhibit substantially different interactions with their biological targets. nih.gov The core structure of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol contains a chiral center at the C5 position, where the hydroxyl group is attached. This means the compound can exist as two distinct enantiomers.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking simulations are computational procedures used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are particularly valuable in drug discovery for predicting how a small molecule like 4-Amino-5H-indeno[1,2-b]pyridin-5-ol might interact with a biological target, such as a protein or nucleic acid.

Prediction of Binding Affinity to Biological Targets

While specific binding affinity data for this compound is not extensively documented in publicly available literature, molecular docking studies on structurally related indenopyridine derivatives have suggested effective binding to various biological targets. smolecule.com For instance, derivatives of the indeno[1,2-b]pyridine scaffold have been investigated for their potential to inhibit enzymes like topoisomerase IIα and to interact with DNA. These studies provide a basis to infer that this compound likely possesses the capability to form stable complexes with macromolecular targets. The binding affinity is influenced by factors such as the compound's conformational rigidity, which can reduce the entropic penalty upon binding, and the presence of functional groups that can participate in favorable interactions. smolecule.com

Table 1: Predicted Binding Affinities of Indenopyridine Derivatives against Various Biological Targets (Illustrative)

DerivativeTargetPredicted Binding Energy (kcal/mol)
Indeno[1,2-b]pyridine-ATopoisomerase IIα-8.5
Indeno[1,2-b]pyridine-BDNA Minor Groove-7.9
Indeno[1,2-b]pyridine-CProtein Kinase X-9.2

Note: The data in this table is illustrative and based on findings for related indenopyridine derivatives to demonstrate the potential binding affinities. Specific values for this compound are not available.

Elucidation of Binding Modes and Interactions

The binding mode of a ligand within a biological target's active site is crucial for its activity. For the indeno[1,2-b]pyridine scaffold, computational studies have elucidated key interactions. For example, in the case of a derivative, 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol, molecular docking simulations have shown its ability to fit within the minor groove of DNA. nih.gov The planar indenopyridine core engages in hydrophobic interactions with the purine and pyrimidine bases of DNA, while the hydroxyl group has the potential to form hydrogen bonds with the phosphate backbone of the DNA. nih.gov

It can be extrapolated that this compound would exhibit similar binding patterns. The amino and hydroxyl groups are key pharmacophoric features that can act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in a protein's active site, such as glutamic acid, aspartic acid, serine, and threonine. The aromatic rings of the indenopyridine system can participate in π-π stacking and hydrophobic interactions.

Table 2: Potential Intermolecular Interactions of this compound with Biological Targets

Type of InteractionFunctional Group on CompoundPotential Interacting Partner on Target
Hydrogen BondingAmino (-NH2), Hydroxyl (-OH)Amino acid residues (e.g., Asp, Glu, Ser), DNA phosphate groups
Hydrophobic InteractionsIndenopyridine ring systemAromatic amino acid residues (e.g., Phe, Tyr, Trp), DNA bases
π-π StackingIndenopyridine ring systemAromatic amino acid residues, DNA bases

Note: This table outlines the potential interactions based on the chemical structure of this compound and docking studies of related compounds.

Quantum Chemical Investigations of Electronic and Spectral Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These studies provide insights into molecular stability, reactivity, and spectral characteristics. For structurally related 5H-indeno[1,2-b]pyridin-5-ols, DFT calculations have been used to understand their antioxidant properties. smolecule.com These calculations indicated that the hydrogen atom transfer (HAT) from the hydroxyl group is a thermodynamically favorable process, with a calculated Gibbs free energy change (ΔG) of -12.3 kcal/mol, which is crucial for radical scavenging. smolecule.com

For this compound, similar calculations would likely reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 3: Theoretical Electronic Properties of a Representative Indenopyridine Scaffold

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap3.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: These values are representative for a model indenopyridine system and are intended to be illustrative. Specific calculations for this compound are required for precise data.

In Silico Analysis of Molecular Fields and Properties

The analysis of molecular fields, such as the molecular electrostatic potential (MEP), provides a visual representation of the charge distribution around a molecule and is useful for predicting how it will interact with other molecules. The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the amino and hydroxyl groups, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of these groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack and hydrogen bond donation. The planar aromatic surface of a related derivative, AK-I-191, has been described as having a hydrophobic field-rich flat structure, which facilitates its interaction with the DNA minor groove. nih.gov This suggests that this compound would also possess distinct electrostatic and hydrophobic fields that govern its intermolecular interactions.

Biological Targets and Molecular Pathways in Vitro Research Focus

DNA Topoisomerase I and IIα

Derivatives of the 5H-indeno[1,2-b]pyridine scaffold have been identified as potent inhibitors of human DNA topoisomerases I and IIα, essential enzymes that regulate DNA topology and are critical for cell replication. researchgate.netresearchgate.net The search for new anticancer drugs frequently targets these enzymes due to their overexpression in cancer cells. researchgate.netacs.org

Hydroxylated 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, particularly those containing furyl or thienyl moieties, have demonstrated strong inhibitory activity against both topoisomerase I and II in the low micromolar range, comparable to established clinical inhibitors like camptothecin (B557342) and etoposide. researchgate.net For instance, certain derivatives with a hydroxyphenyl group at the 2-position of the indenopyridine ring have been identified as dual inhibitors of both topoisomerase I and IIα. acs.org

One notable derivative, AK-I-191, functions as a catalytic inhibitor of topoisomerase IIα. nih.gov Unlike topoisomerase poisons that trap the enzyme-DNA complex and lead to DNA strand breaks, catalytic inhibitors prevent the enzyme from functioning without causing this associated DNA damage, which is a promising alternative mechanism for therapeutic intervention. nih.gov The investigation into the structure-activity relationships of these compounds aims to optimize their efficacy as topoisomerase inhibitors for potential use in cancer therapy. jchemlett.com

DNA (Minor Groove Binding, Intercalation)

The mechanism by which indenopyridine derivatives interact with DNA is a critical aspect of their biological activity. Research has shown that these compounds can engage with DNA through direct binding. Specifically, a derivative of indeno[1,2-b]-pyridinol, AK-I-191, has been shown to exert its potent topoisomerase IIα inhibitory activity by binding to the minor groove of the DNA double helix. nih.gov This mode of interaction, where a molecule fits into the smaller groove of the DNA, can interfere with the binding of DNA-processing enzymes and transcription factors, thus disrupting normal cellular processes.

While minor groove binding is a confirmed mechanism for some derivatives, the planar aromatic structure of the indenopyridine core also suggests the potential for DNA intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA helix, which can lead to unwinding of the DNA and interference with replication and transcription. Although direct evidence for intercalation by 4-Amino-5H-indeno[1,2-b]pyridin-5-ol itself is not specified, the evaluation of related compounds often considers both minor groove binding and intercalation as possible modes of DNA interaction. jchemlett.com The combined effect of DNA binding and topoisomerase inhibition highlights the multifaceted approach by which these compounds can exert their cytotoxic effects.

BRAF Kinase

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in regulating cell division and differentiation. Mutations in the BRAF gene, particularly the V600E mutation, are common drivers in various cancers, making it a significant therapeutic target. researchgate.net

Derivatives of 5H-indeno[1,2-b]pyridine have been specifically evaluated for their potential to inhibit BRAF kinase. researchgate.netresearchgate.net Research has included the screening of these compounds against both wild-type and mutant forms of the enzyme, such as V600E BRAF. alliedacademies.org The ability of the indenopyridine scaffold to serve as a framework for kinase inhibitors is a subject of ongoing research, with the aim of developing novel agents that can target oncogenic signaling pathways. researchgate.net This line of investigation positions these compounds as potential candidates for targeted cancer therapies.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various biosynthetic reactions. Certain CA isoforms are overexpressed in tumors and are associated with cancer progression and metastasis, making them viable targets for anticancer drugs. researchgate.net

The pyridine (B92270) ring is a structural motif found in compounds known to bind to carbonic anhydrase. researchgate.net Consequently, researchers have been exploring the modification of pyridine-containing entities, including the indeno[1,2-b]pyridine scaffold, to develop inhibitors for therapeutic use against cancer. researchgate.net While specific inhibitory data for this compound against CA is not detailed in the available literature, the general class of compounds is recognized for its potential to interact with this enzyme family.

General Enzymes and Receptors within Cellular Pathways

The biological activity of indeno[1,2-b]pyridine derivatives extends beyond the targets previously mentioned, encompassing a range of other enzymes and receptors involved in critical cellular pathways. This broad activity underscores the potential of this chemical scaffold in drug discovery.

Matrix Metalloproteinase-9 (MMP-9): Certain 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives have been shown to inhibit MMP-9. nih.govresearchgate.net This enzyme is crucial for the degradation of the extracellular matrix, and its inhibition is linked to the antimetastatic effects observed in human prostate cancer cell lines. nih.govresearchgate.net

Synergistic Interactions: The indeno[1,2-b]pyridinol derivative AK-I-191 exhibited synergistic antiproliferative effects when combined with tamoxifen, a selective estrogen receptor modulator. nih.gov This suggests a potential interplay with hormone receptor pathways, which could be exploited for combination therapies in cancer. nih.govmdpi.com

Other Targets: The versatility of the indenopyridine scaffold is further demonstrated by its activity against various other targets. Studies have shown that derivatives can inhibit bacterial enzymes like E. coli DNA gyrase A. researchgate.net Furthermore, the general class of pyridine-containing compounds has been associated with the inhibition of tubulin polymerization and binding to androgen receptors, highlighting a broad spectrum of potential biological interactions. researchgate.net

The following table summarizes the inhibitory activities of selected indeno[1,2-b]pyridine derivatives against various biological targets.

Compound/Derivative ClassTarget Enzyme/ReceptorObserved Effect/Activity
Hydroxylated 2,4-diaryl-5H-indeno[1,2-b]pyridinesDNA Topoisomerase I & IIStrong inhibition in low micromolar range researchgate.net
AK-I-191 (indeno[1,2-b]-pyridinol derivative)DNA Topoisomerase IIαCatalytic inhibition nih.gov
AK-I-191 (indeno[1,2-b]-pyridinol derivative)DNABinds to the minor groove nih.gov
5H-indeno[1,2-b]pyridine derivativesBRAF Kinase (including V600E mutant)Evaluated for inhibitory activity researchgate.netresearchgate.netalliedacademies.org
2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesMatrix Metalloproteinase-9 (MMP-9)Inhibition linked to antimetastatic effects nih.govresearchgate.net
Hydrazone derivative of indeno[1,2-b]pyridin-5-one (4f)E. coli DNA gyrase AIC₅₀ = 5.53 µg/mL researchgate.net

Emerging Research Areas and Academic Applications

Application as Versatile Building Blocks in Organic Synthesis

The nitrogen-containing indeno[1,2-b]quinoxaline ring system, a related structure, is recognized as an important building block in organic synthesis. semanticscholar.org Similarly, the 5H-indeno[1,2-b]pyridine core of the title compound serves as a foundational structure for creating a variety of derivatives. Research has demonstrated the direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives through multicomponent reactions. researchgate.net This highlights the utility of the indenopyridine skeleton in constructing complex molecular architectures. The presence of reactive sites—the amino group and the hydroxyl group—on 4-Amino-5H-indeno[1,2-b]pyridin-5-ol enhances its versatility, allowing for further chemical modifications and the synthesis of a library of novel compounds for various screening purposes.

Development of Chemical Probes for Biological Research

There is a growing demand for responsive and versatile tools for biological and biomedical applications. nih.gov Small organic molecules that can act as optical probes for monitoring biological parameters are highly desired. nih.gov Compounds with heterocyclic systems, akin to the indenopyridine structure, have been developed as pH-responsive probes, exhibiting real-time colorimetric and fluorescence responses. nih.gov The structural characteristics of this compound, featuring a rigid, heteroaromatic pattern, suggest its potential as a scaffold for new chemical probes. The inherent fluorescence properties often associated with such conjugated systems could be modulated to detect specific analytes or changes in the microenvironment within biological systems. For instance, fluorogenic probes based on other nitrogen-containing heterocycles are used to monitor reactions in real-time, a principle that could be extended to probes derived from this indenopyridine. rsc.org

Exploration in Material Science (e.g., functional materials, fluorescence)

The photophysical properties of conjugated heterocyclic compounds are a key area of exploration in material science. The this compound molecule possesses a planar, fused-ring system conducive to π-π stacking and electron delocalization, which are desirable features for functional organic materials. Its structure suggests potential for fluorescence, a property that is central to the development of materials for applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The ability to fine-tune the electronic properties through substitution on the indenopyridine core could allow for the development of materials with specific absorption and emission characteristics, including in the near-infrared (NIR) range. rsc.org

Preclinical Academic Investigations in Disease Models (e.g., oncology, antiviral)

The pyridine (B92270) heterocycle is a common feature in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net Derivatives of the related 5H-indeno[1,2-b]pyridine scaffold have shown notable preclinical activity. Specifically, certain 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives have been found to significantly inhibit the proliferation of human prostate cancer cell lines. researchgate.net Other related heterocyclic systems like imidazo[4,5-b]pyridines have also demonstrated promising antiproliferative and antiviral potential. mdpi.com Given these precedents, this compound and its derivatives represent promising candidates for preclinical investigations in various disease models, particularly in oncology.

Antiproliferative Activity of Indeno[1,2-b]pyridine Derivatives researchgate.net
Compound DerivativeTarget Cell LinesObserved Effect
2-Amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesPC-3, LNCaP (Human Prostate Cancer)Significant impediment of cell proliferation
Compound 10 (a specific derivative)PC-3, LNCaPAntimetastatic effects possibly related to MMP9 inhibition

Potential for Combination Therapies (e.g., with Tamoxifen in cell lines)

To overcome drug resistance in cancer treatment, combination therapies are a widely pursued strategy. mdpi.com In the context of estrogen receptor-positive (ER+) breast cancer, numerous studies have evaluated Tamoxifen in combination with other compounds to enhance its therapeutic effect or mitigate resistance. mdpi.comnih.gov High-throughput screening has been utilized to identify novel agents that act synergistically with Tamoxifen. mdpi.com For example, novel resveratrol (B1683913) analogs, which share some structural similarities with phenolic heterocycles, have been shown to synergistically inhibit the proliferation of breast cancer cell lines when combined with Tamoxifen. nih.gov Although this compound has not been directly tested in this context, its structural features and the demonstrated anticancer potential of the indenopyridine scaffold make it a plausible candidate for investigation in combination therapies. Its potential to interact with biological targets relevant to cancer cell proliferation could synergize with the action of established drugs like Tamoxifen.

Examples of Tamoxifen Combination Studies in Breast Cancer Cell Lines
Combination AgentCell LinesObserved OutcomeSource
VX-680 (Aurora kinase inhibitor)ER+ PDX modelsSynergistic/Additive effect mdpi.com
Simeprevir (Hepatitis C antiviral)ER+ PDX modelsSynergistic/Additive effect mdpi.com
HPIMBD and TIMBD (Azaresveratrol analogs)MCF-7, T47D, MDA-MB-231Synergistic inhibition of proliferation nih.gov
EmodinMCF-7, ZR-75-1Antagonistic effect, attenuated Tamoxifen's efficacy nih.gov

Patent Landscape and Scholarly Literature Analysis

Analysis of Patented Synthetic Routes to Indeno[1,2-b]pyridines

The construction of the indeno[1,2-b]pyridine core is a key focus of chemical synthesis research, with various methods being developed and patented to improve efficiency, yield, and substrate scope. A predominant approach involves the multi-component condensation reaction, which allows for the assembly of the complex heterocyclic system in a single step from simple starting materials.

One-pot synthesis protocols are frequently employed. For instance, a four-component condensation of an aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium (B1175870) acetate (B1210297) has been effectively catalyzed by 3,5-Bis(trifluoromethyl) phenyl ammonium triflate (BFPAT) in ethanol. mdpi.com This method highlights the use of organocatalysts to promote the reaction under green conditions. mdpi.com Similarly, nano-particle based catalysts, such as nano CeO2/ZnO, have been utilized to synthesize indeno[1,2-b]pyridine derivatives with high efficiency under reflux conditions. nih.gov

Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the formation of these compounds. The synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives was achieved through a one-pot reaction of benzaldehydes, 4-bromo-indan-1-one, and malononitrile (B47326), with microwave irradiation offering significant advantages in terms of shorter reaction times and higher yields compared to conventional heating. google.com

More complex strategies involve cascade reactions. A notable example is the synthesis of tetrahydro-1H-indeno[1,2-b]pyridine via a cascade cyclization and Friedel-Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and aldehydes, a methodology that was successfully applied to the total synthesis of an antidepressant agent. researchgate.net

MethodKey ReagentsCatalyst/ConditionsKey AdvantagesReference
Four-Component CondensationAldehyde, Aromatic ketone, 1,3-Indanedione, Ammonium acetateBFPAT, EthanolGreen catalyst, Simple operation mdpi.com
One-Pot SynthesisAldehyde, 1,3-Indanedione, etc.Nano CeO2/ZnO, RefluxHeterogeneous, Recyclable catalyst, High efficiency nih.gov
Microwave-Assisted One-Pot SynthesisBenzaldehydes, 4-Bromo-indan-1-one, MalononitrileMicrowave irradiationShort reaction time, High yields google.com
Cascade Cyclization/Friedel-Crafts Reaction4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides, AldehydesNot specifiedLeads to complex fused systems researchgate.net

Review of Academic Patents Related to Biological Applications (e.g., enzyme inhibition in non-clinical models)

The indeno[1,2-b]pyridine scaffold and its isosteres, such as indenoisoquinolines, are prominently featured in patents for their potential as enzyme inhibitors, particularly in the field of oncology. mdpi.comgoogle.com These fused N-heterocycles are recognized for their ability to interact with crucial cellular targets like topoisomerases. mdpi.comnih.gov

Topoisomerases are nuclear enzymes vital for managing DNA topology during replication and other cellular processes. mdpi.comnih.gov Their inhibition leads to DNA strand breaks and subsequent programmed cell death (apoptosis), making them a key target for anticancer drugs. mdpi.comnih.gov Patents describe indenoisoquinoline derivatives as potent topoisomerase I inhibitors. mdpi.com More specifically, certain indeno[1,2-b]pyridinol derivatives have been identified as catalytic inhibitors of topoisomerase IIα. nih.gov Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these catalytic inhibitors block the enzyme's function without causing the same level of DNA damage, which could potentially reduce side effects. nih.govresearchgate.net

One patented compound, referred to as AK-I-191, a 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol derivative, was shown to inhibit topoisomerase IIα by binding to the minor groove of DNA. nih.gov This interaction is primarily hydrophobic, with the planar indeno[1,2-b]pyridine structure fitting into the groove. nih.gov Such compounds are presented in patents as promising candidates for drug discovery. nih.govresearchgate.net

Beyond cancer, derivatives of related fused pyridine (B92270) systems are patented for a range of therapeutic applications. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been patented as medicaments for treating gastrointestinal diseases by inhibiting the H+/K+ ATPase proton pump. ambeed.com Other substituted pyridine derivatives have been claimed as SARM1 inhibitors for the potential treatment of neurological disorders. nih.gov

Compound ClassEnzyme/TargetPotential Therapeutic ApplicationMechanism of ActionReference
IndenoisoquinolinesTopoisomerase IAnticancerEnzyme inhibition mdpi.comgoogle.com
Indeno[1,2-b]pyridinol derivatives (e.g., AK-I-191)Topoisomerase IIαAnticancerCatalytic inhibition, DNA minor groove binding nih.gov
Azatoxin derivativesTopoisomerase IIAnticancerInhibition of catalytic activity, Non-intercalative researchgate.net
Imidazo[1,2-a]pyridine derivativesH+/K+ ATPase (Proton Pump)Gastrointestinal diseasesEnzyme inhibition (APA/p-CAB) ambeed.com
Substituted Pyridine derivativesSARM1Neurological disordersEnzyme inhibition nih.gov

Trends in Scholarly Publication on Indeno[1,2-b]pyridin-5-ol Derivatives

Scholarly interest in indeno[1,2-b]pyridine derivatives has shown a consistent upward trend, with a focus on both synthesis and biological evaluation. Recent publications highlight the scaffold's versatility and its potential in developing new therapeutic agents.

A significant area of research involves the synthesis of novel derivatives and their evaluation as anticancer agents. A 2021 study detailed the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives and reported their antiproliferative and antimetastatic activities against human prostate cancer cell lines. Another study from 2021 identified an indeno[1,2-b]pyridinol derivative as a catalytic inhibitor of topoisomerase IIα, demonstrating its potential as an anticancer agent that binds to the DNA minor groove. nih.gov Research published as recently as June 2024 has explored other indeno-fused systems, such as indenopyrazoles and indenopyridazines, for their anticancer properties, indicating a continued drive to explore this chemical space.

In addition to anticancer research, the antimicrobial potential of these compounds is also being explored. A 2020 paper described the synthesis of indeno[1,2-b]pyridin-5-one derivatives containing azo groups and evaluated their antimicrobial profile and DNA gyrase binding affinity. Another recent study focused on new indeno[1,2-b]pyridine derivatives synthesized from a 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile starting material, screening them for both antimicrobial and antioxidant activity.

The development of new synthetic methods also remains a key trend. A 2021 publication reported the synthesis of indeno[1,2-b]pyridine derivatives using a recyclable nano-CeO2/ZnO catalyst. nih.gov Furthermore, a 2021 review summarized the recent advancements in creating spiro-indeno[1,2-b]quinoxalines, showcasing the structural diversity that can be achieved from the core indenopyridine framework.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The chemical shifts in the ¹³C spectrum would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon at the C5 position bearing the hydroxyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-Amino-5H-indeno[1,2-b]pyridin-5-ol

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
Data not availableAromatic ProtonsData not availableAromatic Carbons
Data not availableCH-OHData not availableQuaternary Carbons
Data not availableNH₂Data not availableC5-OH
Data not availableOH

Note: Specific, experimentally verified NMR data for this compound is not publicly available at this time. The table represents the types of data that would be generated from such an analysis.

Mass Spectrometry (MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.

For this compound (molecular formula: C₁₂H₁₀N₂O), HRMS would be used to confirm its elemental composition by providing an exact mass. The measured mass would be compared to the theoretical mass calculated from the atomic weights of the constituent elements. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing how the molecule breaks apart under energetic conditions.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value
HRMS (ESI-TOF)Molecular FormulaC₁₂H₁₀N₂O
Theoretical Mass [M+H]⁺Calculated based on formula
Measured Mass [M+H]⁺Data not available

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

In the IR spectrum of this compound, distinct absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch from the hydroxyl group. The N-H stretching vibrations of the primary amine group would likely appear as two sharp peaks in the same region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic system would generate signals in the 1400-1650 cm⁻¹ region. A C-O stretching band would also be expected around 1050-1250 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)~3200-3600 (broad)
N-H Stretch (Amine)~3300-3500 (two peaks)
Aromatic C-H Stretch~3000-3100
C=C / C=N Stretch~1400-1650
C-O Stretch~1050-1250

Note: This represents a prediction of the expected IR spectrum. Experimentally obtained data is not currently available.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The extensive conjugated π-system of this compound is expected to give rise to strong absorptions in the UV-Vis range. The position of the maximum absorption wavelength (λmax) is characteristic of the chromophore.

Fluorescence spectroscopy provides further insight into the electronic properties of a molecule. After absorbing light, some molecules can emit light of a longer wavelength, a process known as fluorescence. The emission spectrum can be used to study the excited state of the molecule and can be sensitive to the local environment. The presence of the fused aromatic system and the amino group suggests that this compound may exhibit fluorescent properties.

X-ray Crystallography for Structural Elucidation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would confirm the planar nature of the indenopyridine ring system and determine the precise orientation of the amino and hydroxyl substituents. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal. Currently, there are no publicly available crystal structures for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 4-Amino-5H-indeno[1,2-b]pyridin-5-ol and its derivatives?

  • Methodological Answer : Aza-Wittig reactions and multicomponent reactions are robust approaches. For example, indeno[1,2-b]pyridine derivatives can be synthesized via thermal reactions of phosphoranes with α,β-unsaturated ketones, followed by oxidation to yield the 5-one derivatives . Green chemistry principles, such as alkaline water-ethanol solvent systems, improve atom economy and reduce toxicity in multicomponent reactions . Post-synthetic modifications (e.g., bromination, hydrolysis) require careful optimization of reaction conditions to avoid side products .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural assignment, particularly for resolving regiochemistry (e.g., C7 vs C8 substitution in heterocycles). UV-Vis spectroscopy and NMR can monitor reaction progress, while DFT calculations validate electronic properties and charge transfer integrals .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound class?

  • Methodological Answer : Cell-based assays using cancer lines (e.g., MCF7, HT29) with dose-response curves (IC₅₀ determination) are standard. For enzyme targets, reversible inhibition assays (e.g., MAO-B inhibition studies) require kinetic analysis to distinguish competitive vs non-competitive mechanisms .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the charge transport or biological activity of this compound derivatives?

  • Methodological Answer : Substituent effects can be studied via DFT-calculated charge transfer integrals and experimental hole mobility measurements (e.g., field-effect transistors). For biological activity, comparative SAR studies with C7 vs C8 substitution reveal drastic changes in MAO-B inhibition potency, suggesting steric hindrance or electronic modulation of binding pockets .

Q. What computational strategies can predict the binding affinity of this compound to multi-target systems (e.g., kinases, MAO enzymes)?

  • Methodological Answer : Molecular docking with homology models (e.g., FGFR kinases) and MD simulations assess binding stability. QSAR models trained on substituent electronic parameters (Hammett σ, π-effects) can prioritize derivatives for synthesis .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., enzyme source, buffer pH) and validate purity via HPLC-MS. For cell-based studies, control for metabolic interference (e.g., CYP450 activity) and use isogenic cell lines to isolate target-specific effects .

Methodological Tables

Parameter Synthetic Optimization Biological Evaluation
Key Technique Multicomponent reaction (green solvents)Dose-response IC₅₀ curves
Critical Data Yield, atom economy Selectivity index (IC₅₀ normal vs cancer cells)
Common Pitfalls Byproduct formation in cyclization Off-target effects in kinase assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.